3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole
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Overview
Description
3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxetane ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via intramolecular cyclization reactions, such as the cyclization of epoxides or the use of [2+2] cycloaddition reactions.
Formation of the Triazole Ring: The triazole ring can be synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that may be inaccessible to other molecules, potentially leading to selective biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely used in medicinal chemistry due to their biological activity.
Oxetane Derivatives: Oxetane-containing compounds are known for their stability and unique reactivity.
Triazole Derivatives: Triazole rings are commonly found in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
What sets 3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole apart is the combination of these three functional groups in a single molecule. This unique structure may confer advantages in terms of biological activity, stability, and reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-7-12-11(14-13-7)10-3-8(18-2)4-15(10)20(16,17)9-5-19-6-9/h8-10H,3-6H2,1-2H3,(H,12,13,14)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFVRUBRKUBORV-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2S(=O)(=O)C3COC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2S(=O)(=O)C3COC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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